molecular formula C21H17FOS B14184336 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one CAS No. 919794-97-1

3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one

Cat. No.: B14184336
CAS No.: 919794-97-1
M. Wt: 336.4 g/mol
InChI Key: ABIYQJZXHIADGF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group, a phenyl group, and a phenylsulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with acetophenone in the presence of a base, followed by the introduction of a phenylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the phenylsulfanyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the phenylsulfanyl group can modulate its reactivity and stability. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-1-phenyl-3-(phenylsulfanyl)propan-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

919794-97-1

Molecular Formula

C21H17FOS

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-phenyl-3-phenylsulfanylpropan-1-one

InChI

InChI=1S/C21H17FOS/c22-19-14-8-7-13-18(19)21(24-17-11-5-2-6-12-17)15-20(23)16-9-3-1-4-10-16/h1-14,21H,15H2

InChI Key

ABIYQJZXHIADGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2F)SC3=CC=CC=C3

Origin of Product

United States

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